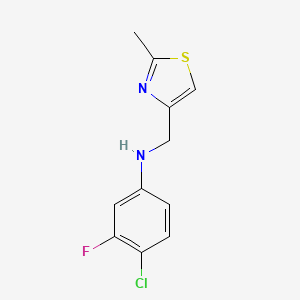
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is a compound that belongs to the class of aniline derivatives It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Coupling Reaction: The final step involves coupling the thiazole ring with the substituted aniline through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoroaniline: Similar in structure but lacks the thiazole ring.
2-Methylthiazole: Contains the thiazole ring but lacks the aniline moiety.
Uniqueness
4-Chloro-3-fluoro-N-((2-methylthiazol-4-yl)methyl)aniline is unique due to the combination of the thiazole ring and the substituted aniline, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClFN2S |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
4-chloro-3-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C11H10ClFN2S/c1-7-15-9(6-16-7)5-14-8-2-3-10(12)11(13)4-8/h2-4,6,14H,5H2,1H3 |
InChI Key |
BKYPTRPBDAHKDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















